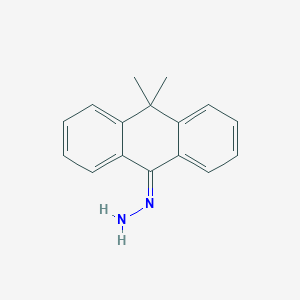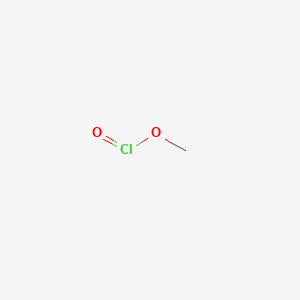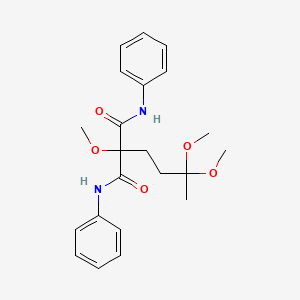
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C8HF15. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropylene oxide with trifluoromethyl lithium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require stringent control of reaction parameters, such as temperature, pressure, and the use of fluorinating agents like sulfur tetrafluoride. The production setup is designed to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, especially in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings .
Mecanismo De Acción
The mechanism of action of 1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of electronic properties of the target molecules. The compound’s unique structure allows it to participate in various chemical pathways, influencing reaction kinetics and product distribution .
Comparación Con Compuestos Similares
Similar Compounds
2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl): Another fluorinated compound with similar properties.
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: Shares structural similarities and is used in similar applications.
Uniqueness
1,1,1,2,5,5,6,6,6-Nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene stands out due to its higher fluorine content and unique electronic properties. These characteristics make it particularly valuable in applications requiring high chemical stability and resistance to harsh conditions .
Propiedades
Número CAS |
90907-34-9 |
|---|---|
Fórmula molecular |
C8HF15 |
Peso molecular |
382.07 g/mol |
Nombre IUPAC |
1,1,1,2,5,5,6,6,6-nonafluoro-3,4-bis(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C8HF15/c9-3(7(18,19)20)1(5(12,13)14)2(6(15,16)17)4(10,11)8(21,22)23/h2H |
Clave InChI |
GIMFDWZALONBEN-UHFFFAOYSA-N |
SMILES canónico |
C(C(=C(C(F)(F)F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)



![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)

![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

